molecular formula C15H18F3NO2S B2977038 N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2034525-00-1

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(trifluoromethyl)benzamide

货号 B2977038
CAS 编号: 2034525-00-1
分子量: 333.37
InChI 键: FQWFFWKDJIPGQO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(trifluoromethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and functioning of B-cells, which are a type of white blood cell that produce antibodies to fight infections. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用机制

BTK is a key enzyme that plays a critical role in the development and functioning of B-cells. Upon activation, BTK phosphorylates downstream targets, leading to the activation of various signaling pathways that promote B-cell survival and proliferation. TAK-659 selectively targets BTK and inhibits its activity, thereby blocking downstream signaling pathways and inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to selectively inhibit BTK and block downstream signaling pathways in B-cells. This leads to the induction of apoptosis in B-cells and inhibition of tumor growth in preclinical models of B-cell malignancies. TAK-659 has also been shown to have minimal off-target effects and a favorable safety profile in preclinical studies.

实验室实验的优点和局限性

One of the major advantages of TAK-659 is its selective inhibition of BTK, which makes it a promising candidate for the treatment of B-cell malignancies. TAK-659 has also been shown to have minimal off-target effects and a favorable safety profile in preclinical studies. However, one of the limitations of TAK-659 is its relatively low solubility, which may affect its pharmacokinetics and bioavailability in vivo.

未来方向

There are several future directions for the development of TAK-659 as a potential treatment for B-cell malignancies. One direction is the evaluation of TAK-659 in clinical trials to assess its safety and efficacy in humans. Another direction is the combination of TAK-659 with other targeted therapies or chemotherapy agents to enhance its anti-tumor activity. Additionally, the identification of biomarkers that predict response to TAK-659 may help to personalize treatment for patients with B-cell malignancies.

合成方法

TAK-659 can be synthesized using a multistep synthetic route that involves the coupling of various reagents and intermediates. The synthesis method involves the reaction of 2-(trifluoromethyl)benzoic acid with 2-aminoethanethiol to form 2-(trifluoromethyl)benzoylthioethylamine. This intermediate is then reacted with tetrahydro-2H-pyran-4-one to form N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(trifluoromethyl)benzamide.

科学研究应用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2-(trifluoromethyl)benzamide and NHL. In vitro studies have shown that TAK-659 selectively inhibits BTK and blocks downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) in B-cells. In vivo studies have demonstrated that TAK-659 inhibits tumor growth and prolongs survival in mouse models of this compound and NHL.

属性

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO2S/c16-15(17,18)13-4-2-1-3-12(13)14(20)19-7-10-22-11-5-8-21-9-6-11/h1-4,11H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWFFWKDJIPGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。